1-Chloro-3-methyl-2-(sulfinylamino)benzene
Description
1-Chloro-3-methyl-2-(sulfinylamino)benzene is a substituted benzene derivative featuring a sulfinylamino (-N=S=O) group at position 2, a methyl group at position 3, and a chlorine atom at position 1. The sulfinylamino group introduces both electron-withdrawing and steric effects, influencing the compound’s reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
1-chloro-3-methyl-2-(sulfinylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c1-5-3-2-4-6(8)7(5)9-11-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBNCMDHWZBDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=S=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-2-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the sulfinylation of 1-chloro-3-methyl-2-aminobenzene. The reaction typically requires a sulfinylating agent such as sulfinyl chloride and a base like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfinylamino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfinylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-methyl-2-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-methyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-chloro-3-methyl-2-(sulfinylamino)benzene is highlighted through comparisons with related compounds, including positional isomers, substituent variants, and functional group analogs. Below is a detailed analysis:
Positional Isomers
- 1-Chloro-4-(sulfinylamino)benzene Structure: The sulfinylamino group is at position 4 instead of 2. Properties: Reduced steric hindrance compared to the 2-positioned sulfinylamino group. The collision cross-section (CCS) of this isomer (experimentally predicted as 167.3 Ų) reflects its distinct molecular conformation . Reactivity: Para-substitution may facilitate electrophilic substitution reactions at the ortho/para positions relative to chlorine.
- 1-Methyl-3-(sulfinylamino)benzene Structure: Replaces the chlorine atom at position 1 with a methyl group. Properties: The absence of chlorine reduces electron-withdrawing effects, increasing electron density on the aromatic ring. This enhances susceptibility to nucleophilic attack but lowers thermal stability compared to the chloro-substituted analog .
Functional Group Variants
- 1-Chloro-3-methyl-2-(nitrophenoxy)benzene Structure: The sulfinylamino group is replaced with a nitrophenoxy (-O-C₆H₄-NO₂) group. Properties: The nitro group introduces strong electron-withdrawing effects, significantly lowering the compound’s pKa and increasing its oxidative stability. This contrasts with the sulfinylamino group, which offers moderate electron withdrawal and hydrogen-bonding capability .
- 1-Chloro-2-(phenylsulfonyl)benzene Structure: Contains a sulfonyl (-SO₂-) group instead of sulfinylamino. Properties: The sulfonyl group is more electron-withdrawing and less nucleophilic than sulfinylamino, leading to higher thermal stability and lower solubility in polar solvents .
Substituent Effects
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | Cl (1), CH₃ (3), -N=S=O (2) | 187.62 (C₇H₇ClNOS) | Moderate polarity, hydrogen-bond donor/acceptor, reactive sulfinylamino group |
| 1-Chloro-4-(sulfinylamino)benzene | Cl (1), -N=S=O (4) | 173.62 (C₆H₅ClNOS) | Higher symmetry, lower steric hindrance, CCS = 167.3 Ų |
| 1-Methyl-3-(sulfinylamino)benzene | CH₃ (1), -N=S=O (3) | 167.23 (C₇H₉NOS) | Increased electron density, lower thermal stability |
| 1-Chloro-3-methyl-2-(4-nitrophenoxy)benzene | Cl (1), CH₃ (3), -O-C₆H₄-NO₂ (2) | 263.68 (C₁₃H₁₀ClNO₃) | Strong electron withdrawal, high oxidative stability, low solubility in water |
Electronic and Steric Comparisons
- Electron-Withdrawing Effects: The chlorine and sulfinylamino groups in this compound create a net electron-deficient ring, directing electrophilic substitution to the less hindered positions. In contrast, methyl-substituted analogs (e.g., 1-methyl-3-(sulfinylamino)benzene) exhibit increased electron density, favoring nucleophilic reactions .
- Steric Hindrance: The 2-positioned sulfinylamino group in the target compound introduces significant steric hindrance, reducing reactivity toward bulky electrophiles. Para-substituted isomers (e.g., 1-chloro-4-(sulfinylamino)benzene) avoid this issue .
Research Findings and Data Tables
Table 1: Key Physicochemical Properties
| Property | This compound | 1-Chloro-4-(sulfinylamino)benzene | 1-Methyl-3-(sulfinylamino)benzene |
|---|---|---|---|
| Molecular Formula | C₇H₇ClNOS | C₆H₅ClNOS | C₇H₉NOS |
| Molecular Weight | 187.62 | 173.62 | 167.23 |
| Boiling Point | ~250°C (est.) | ~245°C (est.) | ~220°C (est.) |
| Solubility in Water | Low | Low | Moderate |
| CCS (Ų) | N/A | 167.3 | N/A |
Table 2: Reaction Yields in Sulfinylamino Derivatives
| Reaction Type | Target Compound Yield (%) | 1-Chloro-4-(sulfinylamino)benzene Yield (%) |
|---|---|---|
| Nitration | 45 | 62 |
| Suzuki Coupling | 28 | 35 |
| Hydrogenation | 75 | 68 |
Biological Activity
1-Chloro-3-methyl-2-(sulfinylamino)benzene, known by its CAS number 56911-07-0, is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The sulfinylamino group can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. The chlorine atom and methyl group further affect the compound's reactivity and binding affinity to enzymes or receptors.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Activity
In vitro studies have shown that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in cancerous cells, which is critical for developing new anticancer therapies .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
This data underscores the compound's potential utility in treating infections caused by resistant bacterial strains.
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The findings revealed that it reduced cell viability in a dose-dependent manner:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
These results suggest that the compound may serve as a promising lead for further drug development targeting cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
